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Introduction: GlaxoSmithKline (GSK) leverages CRISPR (Clustered Regularly Interspaced

Short Palindromic Repeats) technology as a powerful tool in its research and development

pipeline. Through strategic collaborations with academic institutions and biotechnology

companies, GSK applies CRISPR screens to identify novel drug targets, understand disease

mechanisms, and develop innovative diagnostics. This document provides detailed application

notes and protocols based on publicly available information from GSK's partnerships, focusing

on oncology, infectious diseases, and diagnostics.

Application Note 1: Combinatorial CRISPR Screens
for Synthetic Lethality in Oncology
Objective: To identify novel drug targets in oncology by screening for synthetic lethal

interactions in cancer cells. This approach aims to discover genes that are essential for the

survival of cancer cells with specific mutations, while being non-essential in healthy cells.[1][2]

[3]

Background: Synthetic lethality occurs when the simultaneous loss of two genes results in cell

death, while the loss of either gene alone does not.[1][2] In cancer, a tumor suppressor gene is

often inactivated by mutation. A CRISPR screen can then be used to identify a second gene

whose inhibition is lethal only in the context of this pre-existing mutation, thus providing a highly
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specific cancer target.[1][2][3] GSK, in collaborations including work led by Fiona Behan,

utilizes combinatorial CRISPR screens to explore these complex genetic interactions.[1]

Experimental Workflow:

The general workflow for a combinatorial CRISPR screen to identify synthetic lethal partners

with a cancer-associated gene (Gene X) is as follows:

Library Design and Preparation: A custom single-guide RNA (sgRNA) library is designed to

target a specific set of genes, often the entire druggable genome. For combinatorial screens,

a library of paired sgRNAs is created to knock out two genes simultaneously.

Cell Line Selection: Cancer cell lines with a known mutation or knockout of Gene X are

chosen, along with isogenic control cell lines where Gene X is functional.

Lentiviral Transduction: The sgRNA library is delivered to the selected cell lines using

lentiviral vectors.

Cell Culture and Selection: The transduced cells are cultured for a period of time to allow for

gene knockout and subsequent phenotypic effects.

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving

cells, and the sgRNA sequences are amplified and quantified by next-generation

sequencing.

Data Analysis: The abundance of each sgRNA is compared between the cancer cell line and

the control cell line. sgRNAs that are depleted in the cancer cell line identify genes that are

synthetic lethal with Gene X.

Protocol 1: Pooled Combinatorial CRISPR-Cas9
Screen for Synthetic Lethality
This protocol is a representative example based on common practices in the field and reflects

the strategies discussed in GSK's research collaborations.

1. Cell Line Preparation:
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Culture the cancer cell line of interest (e.g., with a knockout of a tumor suppressor gene) and

its isogenic wild-type counterpart in appropriate media.

Ensure cells are in the logarithmic growth phase and have high viability (>95%).

Plate cells at a density that will result in 30-50% confluency at the time of transduction.

2. Lentiviral Library Transduction:

Thaw the pooled combinatorial sgRNA lentiviral library on ice.

Add the viral supernatant to the cells at a low multiplicity of infection (MOI) of 0.3-0.5 to

ensure that most cells receive a single viral particle.

Include a polybrene concentration of 4-8 µg/mL to enhance transduction efficiency.

Incubate the cells with the virus for 24 hours.

3. Antibiotic Selection:

Replace the virus-containing medium with fresh medium containing an appropriate antibiotic

(e.g., puromycin) to select for successfully transduced cells.

Maintain antibiotic selection for 2-3 days until a non-transduced control plate shows

complete cell death.

4. Cell Culture and Passaging:

After selection, culture the cells for 14-21 days to allow for gene knockout and phenotypic

effects.

Passage the cells as needed, ensuring that a sufficient number of cells are maintained to

preserve the representation of the sgRNA library.

5. Genomic DNA Extraction:

Harvest a representative sample of cells at the beginning (day 0) and end of the screen.
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Extract high-quality genomic DNA using a commercial kit.

6. sgRNA Sequencing and Data Analysis:

Amplify the sgRNA cassettes from the genomic DNA using PCR.

Perform high-throughput sequencing of the PCR amplicons.

Align the sequencing reads to the sgRNA library to determine the representation of each

sgRNA pair.

Calculate the log-fold change in sgRNA representation between the final and initial time

points and between the cancer and wild-type cell lines.

Identify sgRNA pairs that are significantly depleted in the cancer cell line as synthetic lethal

hits.

Application Note 2: CRISPR Screens to Identify Host
Factors for Infectious Diseases
Objective: To identify host genes that are essential for viral replication, providing potential

targets for antiviral therapies.

Background: Viruses rely on host cell machinery to replicate. Identifying these essential host

factors can lead to the development of host-directed antiviral drugs, which are often less prone

to the development of viral resistance. GSK has collaborated with Vir Biotechnology to use

CRISPR screening to discover host-directed therapeutics for COVID-19.[4]

Experimental Workflow:

Cell Line and Virus Selection: Choose a cell line that is permissive to infection by the virus of

interest (e.g., human lung epithelial cells for SARS-CoV-2).

Genome-Wide CRISPR Library Screen: Transduce the cells with a genome-wide sgRNA

library.

Viral Infection: Infect the transduced cells with the virus at a specific MOI.
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Selection of Resistant Cells: Cells in which a pro-viral host factor has been knocked out will

be resistant to the virus-induced cell death. These cells will survive and proliferate.

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and

identify the enriched sgRNAs through sequencing.

Hit Validation: Validate the identified host factors using individual sgRNAs and other

functional assays.

Protocol 2: Genome-Wide CRISPR-Cas9 Screen for
a Viral Host Factor
This protocol is a representative example based on published studies identifying host factors

for SARS-CoV-2.

1. Cell Transduction with a Genome-Wide sgRNA Library:

Transduce a suitable human cell line (e.g., A549 expressing ACE2) with a genome-wide

lentiviral sgRNA library at an MOI of ~0.3.

Select for transduced cells with puromycin for 72 hours.

2. Viral Infection:

Infect the library-transduced cells with the virus (e.g., SARS-CoV-2) at an MOI that results in

significant cell death in the control population within 48-72 hours.

Culture the infected cells until the majority of cells in the control group are dead.

3. Harvesting Surviving Cells:

Wash the plates to remove dead cells and debris.

Harvest the remaining, viable cells.

4. Genomic DNA Extraction and Analysis:
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Extract genomic DNA from the surviving cell population and from a parallel uninfected control

population.

Amplify and sequence the sgRNA inserts as described in Protocol 1.

Identify sgRNAs that are significantly enriched in the virus-infected, surviving population

compared to the uninfected control. The corresponding genes represent potential host

factors required for viral infection.

Application Note 3: CRISPR-Based Diagnostics
Objective: To develop a rapid and accurate diagnostic test for the detection of infectious

agents.

Background: GSK has collaborated with Mammoth Biosciences to develop a CRISPR-based

diagnostic test for COVID-19.[5][6][7] This test utilizes the CRISPR-Cas12 enzyme to detect

specific viral RNA sequences.[5] The platform, known as DETECTR, offers a rapid and visually

interpretable result.[8][9]

Experimental Workflow:

Sample Collection: A nasal swab or other appropriate sample is collected.

RNA Extraction: Viral RNA is extracted from the sample.

Isothermal Amplification: The target viral RNA sequence is amplified using a method like

loop-mediated isothermal amplification (LAMP).

CRISPR-Cas12 Detection: The amplified viral sequence is recognized by a guide RNA

complexed with the Cas12 enzyme. This recognition activates the collateral cleavage activity

of Cas12.

Visual Readout: The activated Cas12 enzyme cleaves a reporter molecule, leading to a

visual color change on a lateral flow strip.

Protocol 3: CRISPR-Based DETECTR Assay for Viral
RNA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.biospace.com/mammoth-biosciences-strikes-deal-with-gsk-consumer-healthcare-to-develop-covid-19-test-using-crispr-based-platform
https://clpmag.com/uncategorized/mammoth-biosciences-and-gsk-collaborate-to-develop-crispr-based-covid-19-test/
https://www.fiercebiotech.com/medtech/gsk-taps-mammoth-biosciences-to-develop-a-crispr-based-over-counter-coronavirus-test
https://www.biospace.com/mammoth-biosciences-strikes-deal-with-gsk-consumer-healthcare-to-develop-covid-19-test-using-crispr-based-platform
https://mammoth.bio/wp-content/uploads/2020/02/A-protocol-for-rapid-detection-of-the-2019-novel-coronavirus-SARS-CoV-2-using-CRISPR-diagnostics-SARS-CoV-2-DETECTR.pdf
https://www.protocols.io/view/a-protocol-for-rapid-detection-of-the-2019-novel-c-bcmtiu6n.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is based on the published method from Mammoth Biosciences for their SARS-

CoV-2 DETECTR assay.[8][9]

Materials:

RNA extraction kit

LAMP reaction mix

Cas12 enzyme and guide RNA specific to the viral target

Reporter molecule (e.g., a biotinylated and FAM-labeled ssDNA reporter)

Lateral flow strips

1. RNA Extraction:

Extract RNA from the patient sample according to the manufacturer's protocol.

2. Reverse Transcription and Isothermal Amplification (RT-LAMP):

Set up the RT-LAMP reaction by combining the extracted RNA with the LAMP primers and

reaction mix.

Incubate the reaction at 65°C for 20-30 minutes.

3. Cas12 Detection:

Prepare the Cas12-gRNA complex by incubating the Cas12 enzyme with the specific guide

RNA.

Add the RT-LAMP product to the Cas12-gRNA complex along with the reporter molecule.

Incubate at 37°C for 10 minutes.

4. Lateral Flow Readout:

Insert a lateral flow strip into the reaction tube.
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Allow the reaction to migrate up the strip for 2 minutes.

A positive result is indicated by the appearance of a test line, which captures the cleaved,

FAM-labeled reporter fragments.

Parameter Value Reference

Limit of Detection
10 copies per microliter of

input
[8]

Time to Result ~30-40 minutes [8][9]

Positive Predictive Agreement 95% [5]

Negative Predictive Agreement 100% [5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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